Niobium, pentakis(dimethylamino)-

ALD precursor design halide-free deposition chamber compatibility

Pentakis(dimethylamino)niobium(V) [Nb(NMe₂)₅], CAS 19824-58-9, is a homoleptic niobium(V) amido complex in which all five coordination sites are occupied by dimethylamido (–NMe₂) ligands. Belonging to the class of all-nitrogen-coordinated Group 5 metal precursors, it is employed primarily in atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD) for fabricating niobium nitride (NbN) and niobium oxide (Nb₂O₅) thin films.

Molecular Formula C10H30N5Nb
Molecular Weight 313.29 g/mol
CAS No. 19824-58-9
Cat. No. B175441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium, pentakis(dimethylamino)-
CAS19824-58-9
Molecular FormulaC10H30N5Nb
Molecular Weight313.29 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Nb+5]
InChIInChI=1S/5C2H6N.Nb/c5*1-3-2;/h5*1-2H3;/q5*-1;+5
InChIKeyASKHRHGGZBQNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentakis(dimethylamino)niobium(V) – A Halogen-Free Homoleptic Amido Precursor for NbN and Nb₂O₅ ALD/CVD


Pentakis(dimethylamino)niobium(V) [Nb(NMe₂)₅], CAS 19824-58-9, is a homoleptic niobium(V) amido complex in which all five coordination sites are occupied by dimethylamido (–NMe₂) ligands [1]. Belonging to the class of all-nitrogen-coordinated Group 5 metal precursors, it is employed primarily in atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD) for fabricating niobium nitride (NbN) and niobium oxide (Nb₂O₅) thin films [2]. The compound is a violet-black crystalline solid with a molecular weight of 313.29 g/mol, is moisture-sensitive and water-reactive (UN 3396, Hazard Class 4.3), and is commercially available in purity grades from 99% (metals basis) up to 99.999% (5N) [3].

Why Generic Niobium Precursor Substitution Fails – Critical Process-Defining Differences of Nb(NMe₂)₅


Niobium thin-film precursors are not functionally interchangeable; the choice of ligand set directly governs film impurity profiles, by-product chemistry, and deposition tooling compatibility. NbCl₅ introduces corrosive HCl/Cl₂ into the chamber, which etches deposited films and contaminates layers with halide residues [1]. Alkoxide analogs such as Nb(OEt)₅ may produce lower film purity unless water-free process conditions are rigorously maintained [2]. Mixed amido/imido liquid precursors (e.g., TBTDEN) offer improved volatility and liquid-delivery compatibility but can produce films with higher carbon contamination and variable Nb:N stoichiometry [1][3]. Nb(NMe₂)₅ occupies a distinct position: its all-nitrogen homoleptic coordination gives the lowest reported carbon impurity levels (<3 at.%) among Nb amido precursors for NbN MOCVD while avoiding halide corrosion—a trade-off against its solid-state delivery and moderate thermal stability [3][4].

Quantitative Differentiation Evidence for Pentakis(dimethylamino)niobium(V) Against Closest Comparator Precursors


Halogen-Free Ligand Set Eliminates Corrosive HCl/Cl₂ By-Products vs. NbCl₅

Unlike NbCl₅, which releases HCl and Cl₂ during deposition that can etch deposited films and corrode chamber components, Nb(NMe₂)₅ contains exclusively nitrogen-donor ligands and decomposes without generating corrosive halogen acids. This difference is explicitly stated in EP2573097A1, which identifies NbCl₅, PDMAN [Nb(NMe₂)₅], and TBTDEN as the three most commonly used Nb precursors, and notes that 'NbCl₅ bearing halide ligands causes the formation of HCl or Cl₂ which is either incorporated in the films as impurities or etches the deposited layers' [1]. Nb(NMe₂)₅ is thus explicitly positioned as the halogen-free alternative among the standard Nb precursor set.

ALD precursor design halide-free deposition chamber compatibility NbN thin film

Ultra-Low Carbon Impurity in MOCVD-Grown NbN Films (<3 at.%) vs. Mixed Amido/Imido Precursors

Nb(NMe₂)₅, in combination with NH₃ as reactive gas, produces amorphous N-rich Nb₃N₄ films with carbon and oxygen contaminant levels below 3 atomic percent each, by atmospheric-pressure MOCVD at 200–400 °C substrate temperatures [1]. This represents the lowest carbon impurity specification documented for Nb amido-based precursors. In contrast, mixed amido/imido complexes such as TBTDMN and TBTDEN generally yielded films 'contaminated by C and O' under comparable MOCVD conditions, and even advanced amidinate-containing complexes with δ-NbN phase produced low C impurity (<3 at.%) but high O contamination up to 15 at.% [1][2].

NbN MOCVD carbon contamination film purity superconducting thin films

All-Nitrogen-Coordinated Homoleptic Structure Enables Single-Source NbN Formation Without Additional Nitrogen Reactant

Nb(NMe₂)₅ is an all-nitrogen-coordinated homoleptic complex, meaning every ligand coordinated to the Nb(V) center contains nitrogen. This structural feature enables NbN film formation without requiring an external nitrogen source under certain conditions, as the dimethylamido ligands themselves serve as the nitrogen supply. The MOCVD Precursor Encyclopedia identifies all-N-coordinated Nb complexes as a deliberate strategy to 'reduce the impurities incorporation' in NbN films [1]. By contrast, alkoxide precursors (e.g., Nb(OEt)₅) require an external nitrogen source (NH₃ or N₂ plasma) to produce nitride phases, and halide precursors such as NbCl₅ require NH₃ co-reactant. The DTIC report on metallo-organic compounds further confirms that, among quinquevalent niobium and tantalum systems, pentakis-derivatives could only be formed with the smallest dialkylamino groups (dimethylamino, N-methyl-n-butylamino, and piperidino), establishing Nb(NMe₂)₅ as the structurally simplest and sterically most accessible all-N-coordinated Nb(V) precursor [2].

single-source precursor NbN deposition all-nitrogen coordination homoleptic amido

Solid-State Delivery Trade-Off: Quantified Limited Volatility vs. Liquid-Phase Mixed Amido/Imido Precursors

EP2573097A1 explicitly states that 'PDMAN [Nb(NMe₂)₅] with a niobium metal in the +V oxidation state is a solid precursor with a limited volatility' [1]. The compound sublimes with a boiling point of 100 °C at 0.1 mmHg . In contrast, TBTDEN [tris(diethylamido)(tert-butylimido)niobium(V)] is a liquid at room temperature with a density of 1.015 g/mL at 25 °C, compatible with direct liquid injection (DLI) systems . This solid-vs.-liquid dichotomy represents the primary procurement and process-integration decision point: Nb(NMe₂)₅ offers superior film purity but requires solid-source delivery equipment (bubbler or sublimation vessel with temperature-controlled lines), whereas TBTDEN enables DLI but yields higher C and O contamination. US Patent 20190202847 reinforces this by noting that 'PDMAT is solid and thus inconvenient for use… a liquid source is advantageous… the rate of sublimation of a solid is proportional to the surface area of the solid which continues to change during sublimation, and, thus, it is difficult to regularly vaporize and supply the solid' [2].

precursor volatility solid precursor direct liquid injection TBTDEN comparison

Thermal Stability Ranking: Nb(NMe₂)₅ Positioned Below Zr and Ti Dialkylamides in Pyrolytic Decomposition Series

The thermal decomposition of niobium dimethylamide [Nb(NMe₂)₅] has been studied by manometric gas-phase pyrolysis in the 200–300 °C range [1]. The thermal stability of dialkylamides follows the order Zr(NEt₂)₄ > Ti(NEt₂)₄ > Nb(NEt₂)₄ [1]. While Nb(NMe₂)₅ is not directly ranked in this series, the data establish that Nb dialkylamides are inherently less thermally stable than their Ti and Zr analogs. The compound's moderate thermal stability is consistent with its boiling point of 100 °C at 0.1 mmHg and its classification as a low-decomposition-temperature precursor in multiple references [2]. This thermal profile defines the ALD process window: the precursor must be volatilized at temperatures sufficient for vapor transport but kept below its decomposition onset to avoid premature particle generation in the gas phase.

thermal stability pyrolysis kinetics dialkylamide decomposition precursor shelf-life

High-Value Application Scenarios for Pentakis(dimethylamino)niobium(V) Based on Quantitative Evidence


MOCVD of Superconducting NbN Thin Films Where Carbon Impurity <3 at.% Is Critical

Nb(NMe₂)₅ is the precursor of record for MOCVD-grown NbN films requiring the lowest achievable carbon contamination. The <3 at.% carbon specification reported by Fix et al. (Chem. Mater. 1993) establishes a benchmark that mixed amido/imido and amidinate-based precursors have not consistently matched, particularly when combined with low oxygen contamination [1]. This application scenario is directly relevant to superconducting nanowire single-photon detectors (SNSPDs) and quantum computing circuits, where C and O impurities depress Tc and increase microwave loss.

Halogen-Sensitive Semiconductor Process Flows Requiring Cl-Free NbN or Nb₂O₅ Deposition

Process flows where halogen contamination is unacceptable—such as back-end-of-line (BEOL) Cu diffusion barriers and high-k dielectric stacks—benefit from Nb(NMe₂)₅ as the halogen-free alternative to NbCl₅. The EP2573097A1 patent explicitly identifies the HCl/Cl₂ problem of NbCl₅ as a key disadvantage, positioning Nb(NMe₂)₅ as the all-nitrogen-coordinated solution [2]. This is especially relevant where NbN serves as a diffusion barrier directly adjacent to Cu interconnects, as chloride residues accelerate Cu corrosion.

Single-Source Precursor Studies and Mechanistic Investigations of All-N-Coordinated Nb(V) Decomposition Pathways

The homoleptic, all-nitrogen-coordinated structure of Nb(NMe₂)₅ makes it an ideal model compound for fundamental studies of precursor decomposition mechanisms. The DTIC report confirms that pentakis-derivatives of Nb(V) are sterically accessible only with the smallest dialkylamino ligands (dimethylamino, N-methyl-n-butylamino, and piperidino), making Nb(NMe₂)₅ the structurally simplest and most synthetically accessible member of this class [3]. Research groups developing next-generation Nb precursors use Nb(NMe₂)₅ as the baseline comparator for evaluating thermal stability, volatility, and film purity of novel compounds.

Solid-Source Sublimation Deposition Systems with Established NbN Process Recipes

Laboratories and pilot lines already equipped with solid-source sublimation delivery systems (heated bubblers, vapor-draw vessels) can directly implement established Nb(NMe₂)₅-based MOCVD processes at 200–400 °C substrate temperature with NH₃ co-reactant [1]. The well-characterized Nb₃N₄ film properties (Nb:N ~0.74, C and O < 3 at.%, resistivity 10³–10⁴ μΩ·cm) provide a reproducible starting point for process optimization without the additional variables introduced by liquid-precursor DLI systems [1]. Commercially available purity grades up to 99.999% (5N) from American Elements [4] support semiconductor-grade film quality requirements.

Quote Request

Request a Quote for Niobium, pentakis(dimethylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.